molecular formula C14H13NO4 B3127047 Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate CAS No. 338397-38-9

Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate

Cat. No. B3127047
CAS RN: 338397-38-9
M. Wt: 259.26 g/mol
InChI Key: XRZXYHVNKXDRJF-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-methylbenzoate” has a molecular formula of C10H12O2 and a molecular weight of 164.2011 . Another similar compound, “Ethyl (4-methylbenzoyl)acetate”, has a linear formula of CH3C6H4COCH2CO2CH2CH3 and a molecular weight of 206.24 .


Synthesis Analysis

“Ethyl (4-methylbenzoyl)acetate” may be used to synthesize 2-(carboethoxy)-3-(4′-methyl)phenylquinoxaline 1,4-dioxide .


Molecular Structure Analysis

The structure of “Ethyl 4-methylbenzoate” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“Ethyl (4-methylbenzoyl)acetate” can be involved in various reactions such as oxidative cross-coupling with indoles, electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .


Physical And Chemical Properties Analysis

“Ethyl (4-methylbenzoyl)acetate” has a refractive index of n20/D 1.5315 (lit.), a boiling point of 244-245 °C (lit.), and a density of 1.056 g/mL at 25 °C (lit.) .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound also finds its application in the synthesis of pharmacologically active heterocyclic compounds. For example, derivatives of benzo[b]thiophen, such as Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have been converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and further derivatized. These processes involve bromination, reaction with thiourea, and conversion into various tertiary amines and substituted amines, demonstrating the compound's role in creating complex molecules with potential pharmacological activities, excluding direct drug use and dosage information (Chapman et al., 1971).

Cost-Effective Synthesis of Key Intermediates

Another notable application is in the cost-effective and efficient synthesis of key synthetic intermediates like 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is pivotal in the preparation of certain oral hypoglycemic agents. The process starts from 2-hydroxy-4-methylbenzoic acid and involves alkylation and carboxylation steps, showcasing the compound's utility in synthesizing intermediates that are crucial for the development of therapeutically important molecules (Salman et al., 2002).

Spectroscopic and DFT Studies

The compound also serves as a starting material for spectroscopic and DFT (Density Functional Theory) studies, which are essential for understanding the electronic structure and properties of novel compounds. Such studies aid in the design of materials with desired physical, chemical, and biological properties, enhancing their application in technology and medicine (Haroon et al., 2019).

properties

IUPAC Name

ethyl 4-(4-methylbenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(8-19-15-12)13(16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZXYHVNKXDRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237921
Record name Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate

CAS RN

338397-38-9
Record name Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-methylbenzoyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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